5-Bromo-1-chloro-3-methoxy-2-propoxybenzene
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Overview
Description
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and propoxy groups. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-methoxy-2-propoxybenzene typically involves the bromination and chlorination of a methoxy-propoxybenzene precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and continuous flow systems to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a quinone derivative .
Scientific Research Applications
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-3-methoxy-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents can participate in halogen bonding, while the methoxy and propoxy groups can influence the compound’s electronic and steric properties. These interactions can modulate the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloro-2-methoxy-3-propoxybenzene
- 5-Bromo-2-chlorobenzaldehyde
- 1-Bromo-2-chlorobenzene
Uniqueness
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile reactivity, while the methoxy and propoxy groups provide additional functionalization options .
Properties
IUPAC Name |
5-bromo-1-chloro-3-methoxy-2-propoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-3-4-14-10-8(12)5-7(11)6-9(10)13-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMKMGGLRKLFKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245522 |
Source
|
Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-61-2 |
Source
|
Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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